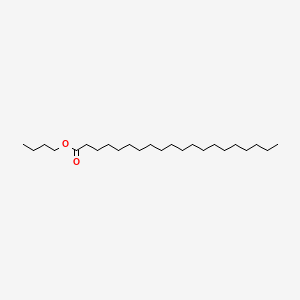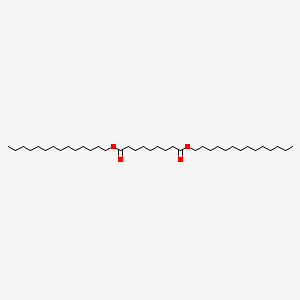![molecular formula C5H3N3S B3050601 Thiazolo[5,4-d]pyrimidine CAS No. 273-86-9](/img/structure/B3050601.png)
Thiazolo[5,4-d]pyrimidine
Descripción general
Descripción
Thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has been studied for its potential pharmacological effects . It has been found to have antiproliferative activities against several human cancer cell lines . The potency and low toxicity of certain derivatives make this compound an attractive scaffold for designing new derivatives selectively targeting specific cells .
Synthesis Analysis
A series of this compound derivatives have been synthesized and evaluated for their antiproliferative activities . New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) .Molecular Structure Analysis
This compound is a six-membered heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the ring . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
This compound derivatives have been synthesized and evaluated for their in vitro COX inhibitory potential, and in vivo anti-inflammatory effects . The synthesis of new thiazolo[4,5-d]pyrimidine analogs for their potential use as COX-inhibitors has also been reported .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.16 . It is a liquid or low-melting solid at room temperature when sealed in dry conditions .Aplicaciones Científicas De Investigación
Structural and Medicinal Significance
Thiazolo[5,4-d]pyrimidines, structurally similar to purines, have been extensively studied in medicinal chemistry. These compounds have shown a range of pharmacological activities, including as immune-modulators, Corticotropin Releasing Factor (CRF) receptor antagonists, and in treatments for Parkinson's, viral infections, cancer, bacterial and fungal infections, pain, and inflammation. Their rapid development highlights their significance in medicinal research (Kuppast & Fahmy, 2016).
Antiproliferative and Apoptosis-Inducing Activity
Thiazolo[5,4-d]pyrimidines have demonstrated notable antiproliferative activities against various cancer cell lines. Specific derivatives have shown effectiveness in inhibiting lung, epidermal, glioblastoma, pancreatic, prostate, human leukemia, and breast cancer cells. Certain compounds within this class can induce apoptosis in cancer cells, a critical mechanism for potential cancer therapies (Singh et al., 2013).
Immunosuppressive Properties
A novel class of thiazolo[5,4-d]pyrimidines has been identified as effective immunosuppressive agents. These compounds have shown potency in the mixed lymphocyte reaction assay, a model for organ transplantation rejection. Their effectiveness in in vivo models underscores their potential as immunosuppressive drugs for organ transplantation (Jang et al., 2011).
Antimicrobial Activity
Thiazolo[5,4-d]pyrimidines have also been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds possess antimicrobial activities against various strains, including antibacterial and antifungal properties, potentially offering new avenues for treating infectious diseases (Vaghasia & Shah, 2007).
Solid-Phase Synthesis and Drug Discovery
In drug discovery, thiazolo[5,4-d]pyrimidines have been synthesized using solid-phase techniques. This method allows for the creation of diverse libraries of compounds, which can be screened for various pharmaceutical activities. The physicochemical properties and drug-likeness of these libraries have been evaluated, indicating the potential of these compounds in drug discovery (Lim, Abdildinova, & Gong, 2021).
Mecanismo De Acción
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Thiazolo[5,4-d]pyrimidine is classified under GHS07 for safety and hazards . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
Thiazolo[5,4-d]pyrimidine derivatives have shown promising results in the treatment of neurodegenerative disorders, such as Parkinson’s and Alzheimer’s diseases . They also have potential therapeutic roles in avoiding both immunoescaping of tumor cells and tumor development . Future research could focus on the development of more potent and efficacious anticancer drugs with this compound scaffold .
Propiedades
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)9-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGFEINVQHEUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342962 | |
| Record name | Thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
273-86-9 | |
| Record name | Thiazolo[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



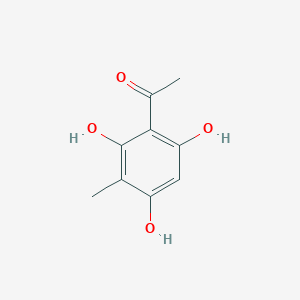
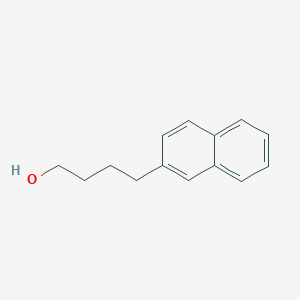
![Thieno[2,3-b:4,5-b']dipyridine](/img/structure/B3050520.png)

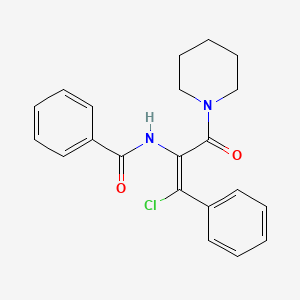
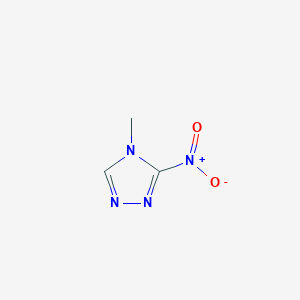

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-](/img/structure/B3050529.png)
